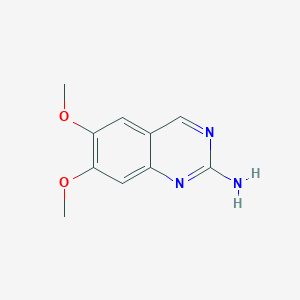

6,7-Dimethoxyquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

6,7-dimethoxyquinazolin-2-amine |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

CRWMZDHTXVSMFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)N)OC |

Origin of Product |

United States |

The Quinazoline Core: a Cornerstone in Medicinal Chemistry

The quinazoline (B50416) skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in drug discovery. nih.gov This designation is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the quinazoline core has made it a focal point for medicinal chemists for decades, resulting in the development of numerous therapeutic agents. nih.govresearchgate.net

The pharmacological significance of quinazoline derivatives is extensive, with research demonstrating their potential as:

Anticancer agents researchgate.netresearchgate.net

Antimicrobial agents nih.govresearchgate.net

Anti-inflammatory agents nih.govresearchgate.net

Anticonvulsants nih.govijpsjournal.com

Antihypertensive agents nih.govresearchgate.net

Antiviral agents nih.govresearchgate.net

Antimalarial agents nih.govresearchgate.net

This wide range of biological activities has spurred continuous investigation into the synthesis and structure-activity relationships (SAR) of novel quinazoline derivatives, aiming to develop more potent and selective drugs. nih.govnih.gov

The Significance of the 6,7 Dimethoxyquinazoline Moiety

Within the broader class of quinazolines, the 6,7-dimethoxyquinazoline (B1622564) moiety holds particular importance. The presence of two methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline (B50416) ring system significantly influences the molecule's electronic properties and its interaction with biological targets. This specific substitution pattern is a key feature in several well-known and clinically important drugs.

For instance, the 6,7-dimethoxyquinazoline core is a fundamental component of several antihypertensive drugs that function as alpha-1 adrenergic receptor antagonists. These include:

Prazosin

Doxazosin

Terazosin

Alfuzosin tandfonline.com

The synthesis of these compounds often involves intermediates derived from 6,7-dimethoxyquinazoline structures. tandfonline.com Furthermore, the 6,7-dimethoxy substitution is found in kinase inhibitors investigated for their potential in cancer therapy, such as gefitinib (B1684475) and erlotinib, which target the epidermal growth factor receptor (EGFR). nih.gov

Current Research Trajectories for 6,7 Dimethoxyquinazolin 2 Amine and Its Derivatives

Foundational Synthetic Pathways to the 6,7-Dimethoxyquinazoline Scaffold

The construction of the 6,7-dimethoxyquinazoline core, a privileged structure in medicinal chemistry, is achieved through various foundational synthetic pathways. nih.govresearchgate.net These methods often involve multi-step sequences that begin with readily available starting materials.

Multi-Step Synthetic Approaches and Reaction Optimization

A common multi-step approach to the 6,7-dimethoxyquinazoline scaffold begins with the appropriate substitution of an anthranilic acid derivative. For instance, the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945), a key intermediate, can be initiated from a substituted anthranilic acid or its amide. This involves a reaction with sodium cyanate, followed by treatment with either an acid or a base to yield the substituted 2,4-dihydroxyquinazoline. tandfonline.com

Another pathway starts with veratrole, which undergoes nitration to form 3,4-dimethoxy nitrobenzene. This intermediate is then subjected to a series of reactions including reduction, carbamidation with triphosgene (B27547) and cyanamide, and finally cyclohydrolysis to yield a 2-chloro-4-amino-6,7-dimethoxyquinazoline derivative. google.com

The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one often involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid (or its derivatives) with a suitable one-carbon source like formamide. nih.gov Optimization of these multi-step syntheses is crucial for improving yields and purity. For example, in the conversion of 6,7-dimethoxyquinazolin-4(3H)-one to 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), using a mixture of phosphorus oxychloride and N,N-dimethylaniline has been shown to be effective. researchgate.net

A notable synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline encountered challenges such as contamination in the oxidation of vanillin (B372448) to vanillic acid and the formation of byproducts during the cyclization of methyl 2-aminoveratrate. tandfonline.com However, optimization led to a 75% yield in the conversion of 2,4-dihydroxy-6,7-dimethoxyquinazoline to the dichloro derivative using DMF and phosphorus oxychloride. tandfonline.com Subsequent amination with aqueous ammonia (B1221849) in THF resulted in a 90% yield of the desired product. tandfonline.com

| Starting Material | Key Reactions | Product | Reference |

| Substituted anthranilic acid/amide | Reaction with sodium cyanate, acid/base treatment | Substituted 2,4-dihydroxyquinazoline | tandfonline.com |

| Veratrole | Nitration, reduction, carbamidation, cyclohydrolysis | 2-chloro-4-amino-6,7-dimethoxy quinazoline | google.com |

| 2-amino-4,5-dimethoxybenzoic acid derivative | Cyclization with formamide | 6,7-dimethoxyquinazolin-4(3H)-one | nih.gov |

| 6,7-dimethoxyquinazolin-2,4-dione | Reflux with POCl3 and N,N-dimethylaniline | 2,4-dichloro-6,7-dimethoxyquinazoline | researchgate.net |

| 2,4-dihydroxy-6,7-dimethoxyquinazoline | Reflux with POCl3 and DMF | 2,4-dichloro-6,7-dimethoxyquinazoline | tandfonline.com |

Role of Key Intermediates, such as 2,4-Dichloro-6,7-dimethoxyquinazoline, in Derivatization

The intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, is a versatile precursor for the synthesis of a wide range of 2,4-disubstituted 6,7-dimethoxyquinazoline derivatives. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution. Generally, the C4 position is more reactive towards nucleophilic substitution. nih.gov

For example, reacting 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline (B41778) derivatives in isopropanol (B130326) leads to the selective substitution at the C4 position, yielding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. Similarly, treatment with anhydrous ammonia in THF selectively produces 4-amino-2-chloro-6,7-dimethoxyquinazoline. tandfonline.com

This key intermediate is synthesized by the chlorination of 6,7-dimethoxyquinazolin-2,4-dione using reagents like phosphorus oxychloride, often in the presence of a base such as N,N-dimethylaniline. researchgate.net The reaction is typically carried out by refluxing the mixture for several hours. An alternative method involves heating 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride and phosphorus pentachloride. tandfonline.com

Advanced Synthetic Techniques and Their Application

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and environmental footprint of quinazoline synthesis.

Microwave-Assisted Organic Synthesis of Quinazoline Amines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of quinazoline derivatives. nih.govfrontiersin.orgnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govresearchgate.net

A notable application is the synthesis of 4-aminoquinazoline derivatives. For instance, the reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines can be efficiently carried out under microwave irradiation in a mixture of acetonitrile (B52724) and acetic acid, yielding the desired products in just 10 minutes at 160°C. nih.govfrontiersin.org Another microwave-promoted, catalyst- and solvent-free method involves the reaction of aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) to produce quinazoline derivatives in good to excellent yields within minutes. nih.gov

| Reactants | Conditions | Product | Advantage | Reference |

| N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives, amines | CH3CN/HOAc, MW, 160°C, 10 min | 4-aminoquinazolines | High yield, rapid | nih.govfrontiersin.org |

| Aldehydes, 2-aminobenzophenones, ammonium acetate | MW, catalyst- and solvent-free | Quinazoline derivatives | Good to excellent yields, eco-friendly | nih.gov |

Catalyst-Mediated Synthesis of Quinazoline Derivatives

Transition metal-catalyzed reactions have become indispensable in the synthesis of quinazolines, offering novel pathways and improved efficiency. mdpi.comnih.govfrontiersin.org Various metals, including copper, iron, and titanium, have been employed to catalyze the formation of the quinazoline scaffold. mdpi.comnih.govfrontiersin.org

Copper-catalyzed reactions are particularly common. For example, a one-pot, three-component reaction of benzaldehydes, benzylamines, and anilines can be catalyzed by copper to synthesize quinazoline derivatives. mdpi.com Another copper-catalyzed method involves the tandem reaction of 1-(2-bromophenyl)-methanamines and amidines. mdpi.com

Iron catalysts have also been utilized. Chen and co-workers demonstrated the synthesis of quinazolines from 2-alkylamino N-H ketimines using FeCl2 as a catalyst. mdpi.com Furthermore, Gopalaiah's research group developed an FeBr2-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines. mdpi.com Lewis acid catalysis provides a transition-metal-free alternative for the synthesis of quinazoline scaffolds. nih.gov

| Catalyst System | Reactants | Product | Reference |

| CuCl/DABCO/4-HO-TEMPO | Aldehyde, benzylamine | Quinazolines | mdpi.com |

| CuI/K3PO4/pivalic acid | 1-(2-bromophenyl)-methanamines, amidines | Functionalized quinazolines | mdpi.com |

| FeCl2/TBHP | 2-alkylamino N-H ketimines | C-2 alkylated/arylated/-heteroarylated quinazolines | mdpi.com |

| FeBr2 | 2-aminobenzylamines, amines | Quinazolines | mdpi.com |

| TiO2-[bip]-NH2+ HSO4- | o-aminobenzophenone, benzaldehyde, ammonium acetate | Quinazolines | nih.govfrontiersin.org |

Regioselective Functionalization and Modifications at Quinazoline Core Positions

Regioselective functionalization of the quinazoline core is critical for developing derivatives with specific properties. While the C4 position is generally more reactive in nucleophilic substitutions, achieving selective modification at the C2 position can be challenging and often requires specific strategies. nih.gov

One innovative method for achieving C2-selective modification of 6,7-dimethoxyquinazoline involves using the azide-tetrazole tautomeric equilibrium. In this approach, a 2-chloro-4-sulfonylquinazoline is treated with an azide (B81097) nucleophile. The azide first replaces the sulfonyl group at the C4 position. Subsequently, the intrinsic azide-tetrazole equilibrium directs the displaced sulfinate to replace the chloride at the C2 position. This "sulfonyl group dance" allows for the synthesis of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines, which are useful intermediates for further C2-selective modifications. nih.gov

Transition metal-catalyzed C-H functionalization is another powerful strategy for the regioselective modification of quinazolines and related heterocycles. mdpi.comnih.gov These methods allow for the direct introduction of functional groups at specific C-H bonds, offering an atom- and step-economical approach to novel derivatives. mdpi.comnih.gov

| Method | Key Feature | Application | Reference |

| Azide-tetrazole tautomerism | "Sulfonyl group dance" | Selective C2 functionalization of 6,7-dimethoxyquinazoline | nih.gov |

| Transition metal catalysis | Direct C-H activation | Regioselective functionalization of the quinazoline core | mdpi.comnih.gov |

Synthesis of Specific Derivative Classes for Biological Evaluation

The functionalization of the 6,7-dimethoxyquinazoline core at various positions has led to the discovery of compounds with a wide range of biological activities. The following sections detail the synthetic methodologies for preparing key derivative classes.

The introduction of amino and arylamino groups at the C2 and C4 positions of the 6,7-dimethoxyquinazoline ring is a common strategy for developing pharmacologically active compounds.

One key intermediate for the synthesis of these derivatives is 2,4-dichloro-6,7-dimethoxyquinazoline. This intermediate can be used to prepare 2,4-diamino-6,7-dimethoxyquinazolines. sigmaaldrich.com A general approach involves the sequential substitution of the chlorine atoms with different amines. For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with an appropriate amine can yield the corresponding mono- or di-substituted product. The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline can be achieved by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with ammonia. google.comgoogle.com

The synthesis of 4-arylamino-substituted 6,7-dimethoxyquinazolines has been accomplished starting from 2-amino-4,5-dimethoxybenzoic acid and formamidine (B1211174) acetate. researchgate.net Another approach involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives in isopropanol to yield 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net The structures of these synthesized compounds are often confirmed using techniques such as IR, ¹H-NMR, and mass spectrometry. researchgate.net

Table 1: Examples of Synthesized Diamino- and Arylamino-Substituted 6,7-Dimethoxyquinazolines

| Compound Name | Starting Material(s) | Reagents/Conditions | Reference |

| 2,4-Diamino-6,7-dimethoxyquinazoline (B29095) | 2,4-Dichloro-6,7-dimethoxyquinazoline | Amine | sigmaaldrich.com |

| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 2,4-Dichloro-6,7-dimethoxyquinazoline | Ammonia | google.comgoogle.com |

| 4-Arylamino-6,7-dimethoxyquinazoline | 2-Amino-4,5-dimethoxybenzoic acid, Formamidine acetate | - | researchgate.net |

| 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline | 2,4-Dichloro-6,7-dimethoxyquinazoline, Aniline derivatives | Isopropanol, Reflux | researchgate.net |

The incorporation of piperazine (B1678402) and other heterocyclic rings into the 6,7-dimethoxyquinazoline structure has been a fruitful strategy in the development of new therapeutic agents.

Furthermore, a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives has been synthesized and characterized. chemmethod.comcivilica.com These compounds have been evaluated for their potential as dual EGFR/HER2 inhibitors. chemmethod.com The synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives bearing various 5-membered heterocyclic rings at the 4-position has also been reported, with some compounds showing potent cardiotonic activity. nih.gov The synthesis of 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives of 2,4-diamino-6,7-dimethoxyquinazoline has been explored for their α1-adrenoceptor antagonist properties. acs.org

Table 2: Examples of 6,7-Dimethoxyquinazoline Derivatives with Piperazine and Other Heterocycles

| Compound Class | Synthetic Approach | Starting Materials | Biological Target/Activity | Reference |

| 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline | Cyclization, Chlorination, Substitution | 2-Amino-4,5-dimethoxybenzoic acid | - | consensus.app |

| 6,7-Dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives | Multistep synthesis | Substituted quinazolines | EGFR/HER2 inhibition | chemmethod.comcivilica.com |

| 1-(6,7-Dimethoxy-4-quinazolinyl)piperidine derivatives | Multistep synthesis | Substituted quinazolines | Cardiotonic activity | nih.gov |

| 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl]-2,4-diamino-6,7-dimethoxyquinazolines | Multistep synthesis | 2,4-Diamino-6,7-dimethoxyquinazoline | α1-adrenoceptor antagonists | acs.org |

The 6,7-dimethoxyquinazolin-4(3H)-one and -2,4(1H,3H)-dione cores are key structural motifs in a number of biologically active compounds.

Several synthetic routes to 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione have been developed. One method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid, which is first converted to its methyl ester, followed by catalytic hydrogenation to 4,5-dimethoxy-2-methyl anthranilate, and finally reaction with potassium cyanate. google.com Another approach utilizes a solid-phase fusion reaction of 4,5-dimethoxy-2-methyl anthranilate with urea. google.com A one-pot, three-component reaction using supercritical carbon dioxide (scCO2) as both a reactant and a solvent with a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to produce 6,7-dimethoxy-1H-quinazoline-2,4-dione in high yield. researchgate.net Additionally, a convenient synthesis from substituted anthranilamide via carbonylation with Boc anhydride (B1165640) followed by cyclization has been developed. researchgate.net Alkylation of the parent dione (B5365651) with appropriate chloroalkylamines can be used to generate N,N'-dialkylamine derivatives. ptfarm.pl

The synthesis of 6,7-dimethoxy-4(3H)-quinazolinone can be achieved from methyl 4,5-dimethoxyanthranilate. google.com Reaction with phosphorous oxychloride in dimethylformamide leads to the formation of the quinazolinone ring system. google.com

Table 3: Synthetic Methods for 6,7-Dimethoxyquinazolin-4(3H)-one and Dione Derivatives

| Product | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | 4,5-Dimethoxy-2-methyl anthranilate | Urea, Solid-phase fusion | 65% | google.com |

| 6,7-Dimethoxy-1H-quinazoline-2,4-dione | 2-Aminobenzonitriles | Supercritical CO2, DBU | up to 97% | researchgate.net |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | 2-Aminobenzamides | Di-tert-butyl dicarbonate, DMAP | 93% | acs.org |

| N,N'-Dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | Chloroalkylamines, K2CO3, DBU | 68-72% | ptfarm.pl |

| 6,7-Dimethoxy-4(3H)-quinazolinone | Methyl 4,5-dimethoxyanthranilate | Phosphorous oxychloride, Dimethylformamide | 97% | google.com |

| 2-Methyl-6,7-dimethoxy-4(3H)-quinazolinone | Methyl 4,5-dimethoxyanthranilate | Phosphorous oxychloride, N,N-Dimethylacetamide | 46% | google.com |

Identification of Structural Determinants for Biological Activity

The biological activity of 6,7-dimethoxyquinazoline derivatives is intricately linked to the nature and position of various substituents on the quinazoline core.

Influence of Substituent Variations at the C-2 and C-4 Positions of the Quinazoline Ring

Substitutions at the C-2 and C-4 positions of the quinazoline ring have been a primary focus of SAR studies to modulate the pharmacological profile of these compounds. Research has shown that the nature of the substituent at these positions is a critical determinant of activity and selectivity.

For instance, in the context of α1-adrenoceptor antagonists, a series of 2,4-diamino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated. acs.org These studies revealed that the 2,4-diamino-6,7-dimethoxyquinazoline nucleus can be considered a conformationally restricted bioisostere of noradrenaline. acs.org The protonated N1 atom is believed to form a crucial charge-reinforced hydrogen bond with a carboxylate group in the α1-adrenoceptor. acs.org

Further modifications at the C-2 position, specifically the introduction of various piperazine and non-piperazine derivatives, have led to compounds with varying affinities for α1-adrenergic receptor subtypes. acs.org For example, while many derivatives display high affinity, their selectivity between α1a, α1b, and α1d subtypes can be influenced by the nature of the C-2 substituent. acs.org

In the pursuit of dual-acting α1- and AT1-receptor antagonists, the C-4 position has also been a key site for modification. rsc.org By reducing the amide functionality at C-4 to a free amine and introducing different side chains, researchers have been able to achieve a balance of activity at both receptors. rsc.org

The following table summarizes the impact of C-2 and C-4 substitutions on the biological activity of 6,7-dimethoxyquinazoline derivatives:

Table 1: Influence of C-2 and C-4 Substituents on Biological Activity| Position | Substituent Type | Observed Biological Effect | Reference |

| C-2 | Piperazine and non-piperazine derivatives | Modulation of α1-adrenoceptor subtype selectivity | acs.org |

| C-4 | Reduction of amide to free amine | Balanced α1- and AT1-receptor antagonism | rsc.org |

| C-4 | Aminophenyl group | Inhibition of tubulin polymerization | nih.gov |

Significance of the 6,7-Dimethoxy Substituents in Molecular Interactions

The 6,7-dimethoxy groups on the quinazoline ring are not merely passive structural elements; they play a significant role in the molecule's interaction with its biological targets. These methoxy (B1213986) groups can influence the electronic properties and conformation of the quinazoline scaffold, thereby affecting binding affinity and selectivity.

Studies on G9a inhibitors, a class of histone methyltransferases, have demonstrated the importance of the dimethoxy substituents. nih.gov Desmethoxyquinazoline derivatives were found to be significantly less active against G9a, indicating that these groups are crucial for inhibitory activity. nih.gov Theoretical and experimental studies suggest that ortho-dimethoxybenzenes, like the one present in the quinazoline ring, prefer a co-planar conformation, which may be important for optimal binding. nih.gov

In the context of α1-adrenoceptor antagonists, the 6,7-dimethoxyquinazoline nucleus is considered a key pharmacophoric element. acs.org The electronic contribution of these methoxy groups likely influences the basicity of the N1 nitrogen, which is critical for the proposed charge-reinforced hydrogen bonding interaction with the receptor.

Physicochemical Descriptors and Their Correlation with Activity

The biological activity of 6,7-dimethoxyquinazoline derivatives is also governed by their physicochemical properties, such as lipophilicity, polarity, and stereochemistry.

Investigation of Lipophilicity and Polarity Effects on Biological Response

Lipophilicity, often expressed as logP, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov For quinazoline derivatives, balancing lipophilicity is crucial for achieving desired therapeutic outcomes.

The introduction of polar functional groups can also significantly impact biological activity. For example, in the design of histone deacetylase 6 (HDAC6) inhibitors, the presence of a hydroxamic acid moiety, a polar group, is a key feature for potent inhibition. nih.gov

Stereochemical Considerations and Enantioselectivity in Receptor Binding

Chirality and stereochemistry can have a profound impact on the biological activity of drugs. For 6,7-dimethoxyquinazoline derivatives that possess chiral centers, the different enantiomers can exhibit significantly different potencies and selectivities for their biological targets.

For instance, in the development of KRAS G12C inhibitors, the chirality of a substituent on a piperazine ring attached to the quinazoline scaffold was found to be critical. acs.org One enantiomer displayed significantly higher activity compared to its counterpart, highlighting the importance of stereochemistry in the precise fit of the inhibitor within the binding pocket. acs.org This enantioselectivity is a clear indication of a specific, three-dimensional interaction between the drug and its receptor.

Computational Modeling in SAR and QSAR Analyses

Computational modeling has become an indispensable tool in the study of SAR and QSAR for 6,7-dimethoxyquinazoline derivatives. These in silico methods provide valuable insights into the molecular interactions governing biological activity and help in the rational design of new, more potent, and selective compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of quinazoline derivatives. nih.govfrontiersin.org These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov

For example, 3D-QSAR models developed for EGFR inhibitors have elucidated key structural features required for potent inhibition. nih.govfrontiersin.org These models, often validated by strong statistical parameters like q² and r², can reliably predict the activity of new compounds. nih.govfrontiersin.org

Molecular docking simulations are another powerful computational technique used to predict the binding mode of a ligand within the active site of its target protein. rsc.orgnih.gov Docking studies have been used to confirm the stabilizing interactions of 6,7-dimethoxyquinazoline derivatives with their receptors, such as the α1- and AT1-receptors. rsc.orgrsc.org These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity.

The following table highlights some of the key computational models and their applications in the study of 6,7-dimethoxyquinazoline derivatives:

Table 2: Computational Modeling in SAR and QSAR Analyses| Computational Method | Application | Key Findings | Reference(s) |

| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibitors | Identification of key structural features for inhibition; reliable prediction of pIC50 values. | nih.govfrontiersin.org |

| 2D-QSAR | EGFR Inhibitors | Development of predictive models based on modifications at N-3 and C-6 positions. | acs.orgnih.gov |

| Molecular Docking | α1- and AT1-Receptor Antagonists | Confirmation of receptor-ligand stabilizing interactions in the active sites. | rsc.orgrsc.org |

| Pharmacophore Modeling | α1- and AT1-Receptor Antagonists | Development of models for antagonist activities. | rsc.org |

| Molecular Dynamics (MD) Simulations | EGFR Inhibitors | Assessment of the stability and binding modes of ligands. | nih.govfrontiersin.org |

Development of Predictive Theoretical Models for Receptor Binding Affinity

The development of predictive theoretical models for the receptor binding affinity of this compound analogs involves computational techniques that correlate structural properties with biological activity. nih.govnih.gov These models are fundamental in drug discovery for forecasting the affinity of novel compounds before their synthesis, thereby saving resources and time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach used in this context. nih.gov For quinazoline derivatives, QSAR studies are performed to identify the structural requirements for their antagonist activity at various receptors. nih.gov These models are built by taking the biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), as the dependent variable. nih.gov The independent variables consist of various molecular descriptors that quantify the physicochemical properties of the molecules.

The process typically involves the following steps:

Data Set Selection: A series of 6,7-dimethoxyquinazoline analogs with experimentally determined receptor binding affinities is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the series. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. nih.govresearchgate.net This ensures the model is robust and can accurately predict the affinity of new compounds.

For instance, in the development of dual α1- and AII-antagonists based on the 6,7-dimethoxyquinazoline scaffold, QSAR models would be instrumental in predicting the binding affinity for both receptors simultaneously. nih.gov The insights gained from such models help in identifying the key structural modifications that can enhance the desired biological activity. nih.gov

Rationalization of Intermolecular Interactions and Binding Patterns

The rationalization of intermolecular interactions and binding patterns of this compound derivatives with their biological targets is crucial for understanding their mechanism of action at a molecular level. nih.gov Structure-activity relationship (SAR) studies on analogs of this compound have shed light on the structural features that govern these interactions. nih.gov

A study focused on the design and synthesis of 6,7-dimethoxyquinazoline analogs as multi-targeted ligands for α1-adrenoceptors and angiotensin II (AII) receptors provides significant insights into their binding patterns. nih.gov The core 6,7-dimethoxyquinazoline moiety serves as a critical scaffold. The SAR exploration involved modifications at the 2-amino position and the introduction of various linkers and terminal functionalities.

Key findings from these SAR studies that help in rationalizing intermolecular interactions include:

The Quinazoline Core: The 6,7-dimethoxyquinazoline ring system is a crucial element for binding. The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor's binding pocket. nih.gov

The 2-Amino Group: The amino group at the 2-position is a key interaction point, likely forming hydrogen bonds with the receptor. Modifications at this position significantly influence binding affinity.

Substituents on the Quinazoline Ring: The methoxy groups at positions 6 and 7 are important for activity. These groups can influence the electronic properties of the ring system and may also be involved in specific hydrogen bonding or hydrophobic interactions within the binding site.

Side Chain Modifications: The nature of the substituent attached to the 2-amino group plays a pivotal role in determining the potency and selectivity of the compounds. The length and flexibility of the linker, as well as the chemical nature of the terminal group, dictate the ability of the ligand to adopt an optimal conformation for binding and to engage in additional interactions with the receptor. nih.gov

The study on dual α1- and AII-antagonists revealed that specific combinations of a piperazine linker and a terminal aryl or aralkyl group attached to the 2-amino position of the 6,7-dimethoxyquinazoline scaffold led to compounds with balanced and high antagonistic activity at both receptors. nih.gov This suggests that the binding pockets of both receptors can accommodate these structural features, although the precise nature of the interactions may differ. The most active compounds in this series likely achieve a binding mode that allows for favorable electrostatic and van der Waals interactions in both receptor environments. nih.gov

Below is a table summarizing the structure-activity relationships of some synthesized 6,7-dimethoxyquinazoline analogs from a study targeting α1- and AII-receptors. nih.gov The antagonistic activity is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate higher antagonist potency.

| Compound ID | R Group (at 2-amino position) | α1-Antagonistic Activity (pA2) | AII-Antagonistic Activity (pA2) |

| 1 | -NH-CH2-CH2-Ph | 7.2 | 6.9 |

| 2 | -NH-(CH2)3-Ph | 7.5 | 7.1 |

| 3 | -N(CH3)-CH2-CH2-Ph | 6.8 | 6.5 |

| 4 | -NH-CH2-CH2-(4-Cl-Ph) | 7.6 | 7.3 |

| 5 | -NH-CH2-CH2-(4-F-Ph) | 7.4 | 7.2 |

| 6 | -NH-CH2-CH2-(4-OCH3-Ph) | 7.3 | 7.0 |

| 7 | Piperazin-1-yl | 7.0 | 6.8 |

| 8 | 4-Phenylpiperazin-1-yl | 8.1 | 7.8 |

| 9 | 4-(2-Methoxyphenyl)piperazin-1-yl | 8.3 | 8.0 |

| 10 | 4-Benzoylpiperazin-1-yl | 7.9 | 7.6 |

| 22 | 4-(Furan-2-carbonyl)piperazin-1-yl | 8.5 | 8.2 |

Molecular and Cellular Mechanisms of Action of 6,7 Dimethoxyquinazolin 2 Amine Derivatives

Interactions with Specific Biological Targets

Derivatives of 6,7-dimethoxyquinazolin-2-amine have demonstrated a broad range of biological activities, which can be attributed to their ability to interact with and modulate the function of several key proteins involved in cellular signaling and transport.

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Derivatives of this compound have been identified as potent inhibitors of several kinases.

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Several quinazoline (B50416) derivatives have been developed as VEGFR-2 inhibitors. nih.gov For instance, a quinolyloxyphenyl-urea compound incorporating the 6,7-dimethoxyquinoline (B1600373) moiety acts as a selective VEGFR-2 inhibitor with an IC50 of 0.9 nM in cell-based assays. sigmaaldrich.com This inhibition is highly selective, with significantly higher concentrations required to inhibit other kinases like c-Kit, PDGFRα, and FGFR-2. sigmaaldrich.com Another 2,4-disubstituted quinazoline derivative was found to significantly downregulate the phosphorylation of VEGFR2. nih.gov

DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgpatsnap.com Diaminoquinazoline and diaminopyrroloquinazoline are recognized classes of DHFR inhibitors. wikipedia.org While direct inhibition data for this compound itself is not extensively detailed in the provided results, the quinazoline scaffold is a key feature of many DHFR inhibitors. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid is a potent dual inhibitor of human DHFR with an IC50 of 20 nM. nih.gov

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. nih.govdntb.gov.uanih.gov The search for novel GSK-3β inhibitors has led to the investigation of various chemical scaffolds. dntb.gov.ua While the direct inhibition of GSK-3β by this compound derivatives is not explicitly detailed, the broader class of kinase inhibitors often shows cross-reactivity, and the pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives have shown strong inhibitory potencies on the GSK-3β enzyme. dntb.gov.ua

HDAC3/6: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. Their inhibition is a promising strategy for cancer therapy. There is no direct evidence in the provided search results to suggest that this compound derivatives are significant inhibitors of HDAC3/6.

Receptor Binding and Antagonism

In addition to enzyme inhibition, derivatives of the 6,7-dimethoxyquinazoline (B1622564) scaffold have been shown to bind to and antagonize the function of specific receptors, particularly those involved in neurotransmission and hormonal signaling.

α1-Adrenoceptors: These receptors are part of the adrenergic system and are involved in smooth muscle contraction and neurotransmission. nih.gov A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines demonstrated high binding affinity (in the nanomolar range) and high selectivity for α1-adrenoceptors over α2 sites. nih.gov Specifically, the dimethoxytriazine derivative 30 was found to be a potent, competitive antagonist of the α1-mediated vasoconstrictor action of norepinephrine, with a pA2 value of 8.63. nih.gov Furthermore, research has focused on designing dual α1- and angiotensin II (AII)-receptor antagonists based on the 6,7-dimethoxyquinazoline structure for the potential management of hypertension. nih.gov

G-protein-coupled aminergic receptors: This large family of receptors is crucial for mediating the effects of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov The trace amine-associated receptor 1 (TAAR1), a biogenic amine G-protein coupled receptor (GPCR), is potently activated by 3-iodothyronamine. nih.gov While not directly a this compound derivative, the principles of designing ligands for aminergic GPCRs often involve scaffolds that can be functionally mimicked by substituted quinazolines.

Inhibition of Efflux Transporters

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govaboutscience.eu

P-glycoprotein (P-gp): The 6,7-dimethoxytetrahydroisoquinoline moiety, structurally related to the quinazoline core, is a common feature in P-gp modulators. nih.gov Deconstruction of this moiety in mixed σ2/P-gp agents has shown that dimethoxy-substituted derivatives retain potent P-gp interaction. nih.gov P-gp inhibitors can act through various mechanisms, including blocking the drug-binding site or interfering with ATP hydrolysis. researchgate.net

BCRP: Several studies have investigated quinazoline derivatives as BCRP inhibitors. nih.govnih.govresearchgate.net It was found that compounds with a phenyl substituent at position 2 of the 4-anilinoquinazoline (B1210976) scaffold were highly potent. nih.gov One study synthesized N-carboranyl quinazoline derivatives based on the 6,7-dimethoxyquinazoline scaffold and found that a specific derivative, DMQCd, exhibited a strong inhibitory effect on ABCG2 (BCRP) in the lower nanomolar range and could reverse BCRP-mediated multidrug resistance. nih.gov

Cholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. There is no direct evidence in the provided search results to suggest that this compound derivatives are significant inhibitors of acetylcholinesterase.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets translates into profound effects on cellular pathways, particularly those governing cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

A significant area of research for this compound derivatives has been their potential as anticancer agents, owing to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in malignant cells. nih.govnih.govmdpi.com

Induction of Apoptosis: Quinazolinedione derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This process is often mediated through the intrinsic apoptotic pathway, characterized by the upregulation of caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis can also be triggered by increased production of reactive oxygen species (ROS). plos.org Furthermore, the mda-7/IL-24 cytokine is known to induce cancer-specific apoptosis. nih.gov

Cell Cycle Arrest: Many anticancer agents exert their effects by arresting the cell cycle, preventing cancer cells from proliferating. nih.gov Derivatives of this compound have been shown to cause cell cycle arrest at different phases. For example, some novel 3,4-dihydroquinazolinone derivatives impaired cell proliferation by arresting the cell cycle at the G2/M phase in HepG-2 cells. bue.edu.eg Similarly, other compounds have been reported to cause G2/M phase arrest in K562 and U-251 cancer cell lines. mdpi.com In contrast, 5,7-dimethoxycoumarin, a related compound, was found to block the cell cycle in the G0/G1 phase in melanoma cells. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as p21. bue.edu.egmdpi.com

Interactive Data Table: Kinase Inhibition by 6,7-Dimethoxyquinazoline Derivatives and Related Compounds

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Quinolyloxyphenyl-urea derivative | VEGFR-2 | 0.9 | Cell-based | sigmaaldrich.com |

| 2,4-Disubstituted quinazoline derivative | VEGFR-2 | - | Kinase inhibition assay | nih.gov |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | DHFR | 20 | - | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amine derivatives | GSK-3β | - | Enzyme screening | dntb.gov.ua |

Interactive Data Table: Receptor Antagonism by 6,7-Dimethoxyquinazoline Derivatives

| Compound/Derivative | Receptor | Affinity/Activity | Measurement | Reference |

|---|---|---|---|---|

| 4-Amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | α1-Adrenoceptor | ~nM range | Binding affinity | nih.gov |

| Dimethoxytriazine derivative 30 | α1-Adrenoceptor | pA2 = 8.63 | Competitive antagonism | nih.gov |

| 6,7-dimethoxyquinazoline analogs | α1- and AII-receptors | - | Antagonistic activity | nih.gov |

Interactive Data Table: Efflux Transporter Inhibition by 6,7-Dimethoxyquinazoline Derivatives

| Compound/Derivative | Transporter | Effect | Measurement | Reference |

|---|---|---|---|---|

| N-carboranyl quinazoline derivative (DMQCd) | BCRP (ABCG2) | Strong inhibition (nM range) | Reversal of MDR | nih.gov |

| 4-Anilinoquinazoline with phenyl at position 2 | BCRP | High potency | - | nih.gov |

| Dimethoxy-substituted 'ring-opened' 6,7-dimethoxytetrahydroisoquinoline | P-gp | Potent interaction | - | nih.gov |

Interactive Data Table: Cellular Effects of 6,7-Dimethoxyquinazoline Derivatives

| Compound/Derivative Class | Cell Line | Effect | Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Quinazolinedione derivatives | MCF-7 | Apoptosis induction | Intrinsic pathway (caspase-9, p53↑, Bcl-2↓) | nih.gov |

| 3,4-Dihydroquinazolinone derivatives | HepG-2 | G2/M cell cycle arrest | p21 overexpression | bue.edu.eg |

| Benzenesulfonate derivatives | K562, U-251 | G2/M cell cycle arrest | - | mdpi.com |

| 5,7-Dimethoxycoumarin | B16, A375 | G0/G1 cell cycle arrest | - | nih.gov |

Modulation of Cellular Proliferation and Angiogenesis Pathways

Derivatives of 6,7-dimethoxyquinazoline have been identified as potent modulators of cellular proliferation, a key process in cancer progression. These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of critical enzymes and disruption of cellular structures necessary for cell division.

Research into 2,4-diaminoquinazoline derivatives has demonstrated their efficacy against a range of cancer cell lines. dntb.gov.ua For instance, certain synthesized compounds from this class were evaluated for their antiproliferative activities against five different cancer cell lines: PC-3 (prostate cancer), HCT-15 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and SK-LU-1 (lung cancer). dntb.gov.ua The results indicated that these derivatives can effectively inhibit the growth of these cancer cells. dntb.gov.ua

One of the key molecular targets for these compounds is tubulin. dntb.gov.ua By interfering with tubulin dynamics, these derivatives disrupt the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division. This interference leads to cell cycle arrest and ultimately inhibits the proliferation of cancer cells. nih.gov

Furthermore, some 6,7-dimethoxyquinazoline analogues have been developed as inhibitors of G9a, a histone lysine (B10760008) methyltransferase. nih.gov Overexpression of G9a is observed in numerous cancers and is linked to a poor prognosis. nih.gov By inhibiting G9a, these compounds can alter epigenetic regulation and suppress the expression of genes involved in tumor growth, thereby controlling cellular proliferation. nih.gov

The table below summarizes the antiproliferative activity of selected 2,4-diaminoquinazoline derivatives against various cancer cell lines.

| Compound | Cell Line | Activity |

| 4e | SK-LU-1 | Exerts antiproliferative activity by inhibiting tubulin polymerization. dntb.gov.ua |

| 4i | SK-LU-1 | Exerts antiproliferative activity by inhibiting tubulin polymerization. dntb.gov.ua |

Impact on Oxidative Stress and Neuroinflammation Markers

Derivatives of 6,7-dimethoxyquinazoline have shown potential in mitigating oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases. chimicatechnoacta.runih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Chronic neuroinflammation, often characterized by the activation of microglia and astrocytes, contributes to neuronal damage. nih.gov

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have been synthesized and investigated for their cerebroprotective properties. chimicatechnoacta.ru Some of these compounds have demonstrated notable antioxidant activities. For example, certain novel iodinated quinazolinones function as direct antioxidants by scavenging reactive oxygen species and inhibiting radiation-induced oxidative stress. chimicatechnoacta.ru

In studies evaluating the anti-inflammatory activity, 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives have been synthesized. The mechanism of anti-inflammatory action is often associated with the inhibition of enzymes like cyclooxygenase (COX), particularly the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling.

The table below presents findings related to the impact of 6,7-dimethoxyquinazoline derivatives on markers of oxidative stress and inflammation.

| Compound Class | Activity | Mechanism/Finding |

| 6,7-dimethoxyquinazolin-4(3H)-one derivatives | Cerebroprotective | Compounds 3i, 3j, and 3k showed pronounced cerebrotropic activity in a model of cerebral ischemia. chimicatechnoacta.ru |

| Novel iodinated quinazolinones | Antioxidant | Act as direct antioxidants by scavenging reactive oxygen species. chimicatechnoacta.ru |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | Anti-inflammatory | Showed comparable anti-inflammatory activity to a standard drug in an in vitro protein denaturation assay. |

Inhibition of Tubulin Polymerization

A significant mechanism of action for the anticancer effects of 6,7-dimethoxyquinazoline derivatives is the inhibition of tubulin polymerization. dntb.gov.ua Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for mitosis, cell shape, and intracellular transport. nih.gov Agents that interfere with microtubule dynamics are effective in halting cell division and are a cornerstone of cancer chemotherapy. nih.gov

Derivatives of 2,4-diaminoquinazoline have been specifically designed as tubulin polymerization inhibitors. dntb.gov.ua These compounds are thought to bind to the colchicine (B1669291) binding site on β-tubulin. dntb.gov.uanih.gov This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. dntb.gov.uanih.gov

The inhibitory effects of these compounds on tubulin polymerization have been confirmed through various assays, including immunofluorescence studies on cancer cell lines, which visualize the disruption of the microtubule network. dntb.gov.ua The potency of these derivatives is often quantified by their IC50 value, which represents the concentration required to inhibit tubulin polymerization by 50%. For example, certain quinoline (B57606) derivatives, which share a similar structural core, have shown IC50 values for tubulin polymerization inhibition that are comparable to the well-known inhibitor colchicine. researchgate.net Specifically, compounds designated as 3b and 3d exhibited IC50 values of 13.29 µM and 13.58 µM, respectively, which is close to the 9.21 µM IC50 value of colchicine. researchgate.net

The table below details the tubulin polymerization inhibition activity of selected quinoline derivatives, highlighting their potency.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Compound | IC50 (µM) |

| 3b | 13.29 | Colchicine | 9.21 researchgate.net |

| 3d | 13.58 | Colchicine | 9.21 researchgate.net |

| 8 | 22.21 | Colchicine | 9.21 researchgate.net |

| 13 | 24.73 | Colchicine | 9.21 researchgate.net |

Preclinical Biological Investigations of 6,7 Dimethoxyquinazolin 2 Amine Derivatives

Anti-Cancer Efficacy in In Vitro and In Vivo Models

Derivatives of 6,7-dimethoxyquinazoline (B1622564) have demonstrated notable potential as anti-cancer agents. researchgate.net Their cytotoxic effects have been evaluated across a wide range of human tumor cell lines, and promising candidates have been further assessed in animal models of cancer.

Cytotoxic and Antiproliferative Activity Across Various Human Tumor Cell Lines (e.g., Colorectal, Breast, Leukemia, Nasopharynx, Lung, Liver)

A substantial body of research has demonstrated the broad-spectrum anti-cancer activity of 6,7-dimethoxyquinazoline derivatives in vitro. These compounds have shown cytotoxic and antiproliferative effects against a panel of human tumor cell lines, including those of colorectal, breast, leukemia, nasopharynx, lung, and liver origin. researchgate.netsemanticscholar.org

One study reported the synthesis of a series of substituted 6,7-dimethoxyquinazoline derivatives and their evaluation against HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells. nih.gov The most potent derivative in this series exhibited IC₅₀ values of 0.7 and 1.7 μM in these two colon cancer cell lines, respectively. nih.gov Another series of 2-anilino-4-alkylaminoquinazoline derivatives were tested against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2) cell lines, with some compounds showing high inhibitory effects. semanticscholar.org

Derivatives have also shown activity against leukemia cell lines, with one compound producing an average growth inhibition of 70%. researchgate.net In studies on breast cancer, certain dimethoxyaryl-sesquiterpene derivatives displayed cytotoxic effects on MCF-7 cells, with IC₅₀ values ranging from 9.0 to 30.1 μM. nih.gov Furthermore, some 6,7-dimethoxyquinazoline derivatives have exhibited selective activity against P-gp-expressing epidermoid carcinoma of the nasopharynx. researchgate.net The anti-proliferative activity of certain derivatives has also been observed against lung cancer cell lines like A549. nih.gov

Table 1: In Vitro Anti-Cancer Activity of Selected 6,7-Dimethoxyquinazolin-2-amine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Substituted 6,7-dimethoxyquinazoline | HCT116p53(+/+) (Colon) | IC₅₀: 0.7 μM | nih.gov |

| Substituted 6,7-dimethoxyquinazoline | HCT116p53(-/-) (Colon) | IC₅₀: 1.7 μM | nih.gov |

| 2-anilino-4-alkylaminoquinazoline | MCF-7 (Breast) | High Inhibition | semanticscholar.org |

| 2-anilino-4-alkylaminoquinazoline | HCT-116 (Colon) | High Inhibition | semanticscholar.org |

| 2-anilino-4-alkylaminoquinazoline | HePG-2 (Liver) | High Inhibition | semanticscholar.org |

| (E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one | Leukemia | 70% Growth Inhibition | researchgate.net |

| Dimethoxyaryl-sesquiterpene derivative | MCF-7 (Breast) | IC₅₀: 9.0-30.1 μM | nih.gov |

| 6,7-dimethoxyquinazoline derivative | P-gp-expressing epidermoid carcinoma (Nasopharynx) | Selective Activity | researchgate.net |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | A549 (Lung) | Strong Antiproliferative Activity | nih.gov |

Evaluation of In Vivo Anti-Tumor Efficacy in Xenograft Models

The anti-tumor potential of 6,7-dimethoxyquinazoline derivatives has also been investigated in in vivo xenograft models, which are crucial for assessing the therapeutic response to novel anti-cancer treatments. nih.gov These models, often utilizing immunodeficient mice, allow for the study of human tumor tissue growth and the evaluation of therapeutic efficacy in a living organism. nih.gov

While specific in vivo data for this compound derivatives are not extensively detailed in the provided search results, the general use of xenograft models for evaluating anti-cancer agents is well-established. nih.gov For instance, the National Cancer Institute (NCI) utilizes xenograft models to examine responses to cancer therapies. nih.gov Studies on other anti-cancer agents, such as the anti-interleukin-6 (IL-6) antibody siltuximab, have been conducted in xenograft models of lung cancer. nih.gov These models are instrumental in the drug discovery process, providing essential data before progressing to clinical trials. nih.gov

Anti-Malarial Activity Studies

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of new anti-malarial compounds. d-nb.info Derivatives of 6,7-dimethoxyquinazoline have been explored as a potential source of novel anti-malarial drugs, with studies demonstrating their efficacy in both in vitro and in vivo settings. malariaworld.org

In Vitro Efficacy Against Plasmodium falciparum

A number of 6,7-dimethoxyquinazoline-2,4-diamine derivatives have been synthesized and evaluated for their anti-malarial activity. malariaworld.org These efforts have led to the discovery of compounds with high potency against P. falciparum. malariaworld.org For example, a series of 2-anilino 4-amino substituted quinazolines were optimized, resulting in lead compounds with potent activity against P. falciparum, comparable to existing anti-malarials like chloroquine (B1663885) and mefloquine. acs.org

Medicinal chemistry efforts focused on the diaminoquinazoline chemotype have identified several analogues with IC₅₀ values as low as 18.5 nM against the 3D7 strain of P. falciparum. unc.edu Furthermore, these compounds exhibited low toxicity to mammalian HepG2 cells, indicating a favorable selectivity index. acs.orgunc.edu The anti-malarial activity of some derivatives is thought to be linked to the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

**Table 2: In Vitro Anti-Malarial Activity of Selected 6,7-Dimethoxyquinazoline Derivatives against *P. falciparum***

| Compound/Derivative | P. falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Diaminoquinazoline analogue | 3D7 | As low as 18.5 nM | unc.edu |

| 2-Anilino-4-amino-quinazoline | 3D7 | EC₅₀: 124-526 nM | acs.org |

| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) | Not Specified | High Activity | malariaworld.org |

In Vivo Anti-Malarial Effects in Relevant Animal Models

Promising in vitro candidates have been further evaluated in in vivo animal models of malaria. The P. berghei mouse model is a commonly used system for these investigations. acs.org A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, showed excellent in vivo anti-malarial efficacy in the P. berghei model. mdpi.com Another study involving embelin (B1684587) and its semi-synthetic aromatic amine derivatives demonstrated significant in vivo anti-malarial activity in a dose-dependent manner against chloroquine-sensitive P. berghei infection in mice, with parasite suppression ranging from 47.8-74.7%. researchgate.net

The in vivo efficacy of these compounds is often assessed using a 4-day suppressive test, which measures the reduction in parasitemia in treated animals compared to controls. researchgate.net These in vivo studies are critical for confirming the therapeutic potential of new anti-malarial drug candidates before they can be considered for further development.

Neuroprotective and Anti-Alzheimer Potential

Neurodegenerative conditions such as Alzheimer's disease represent a significant challenge to modern medicine. chimicatechnoacta.ru Research into the therapeutic potential of 6,7-dimethoxyquinazoline derivatives has extended into the field of neuroprotection, with some compounds showing promise as multi-target agents for Alzheimer's disease. nih.gov

The rationale for exploring these derivatives in the context of neurodegeneration often stems from a multi-targeted ligand strategy, which aims to address the multiple pathological mechanisms of diseases like Alzheimer's. nih.gov For instance, derivatives of other heterocyclic systems, such as harmine, have been investigated for their ability to inhibit key enzymes and processes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), monoamine oxidases (MAOs), and amyloid-β (Aβ) aggregation. nih.gov

While direct studies on this compound derivatives for Alzheimer's are not extensively covered in the provided results, related quinazolinone derivatives have been synthesized and investigated for their cerebroprotective properties in models of cerebral ischemia. chimicatechnoacta.ru Some of these compounds demonstrated significant activity, suggesting that the quinazoline (B50416) scaffold may be a valuable starting point for the development of neuroprotective agents. chimicatechnoacta.ru Additionally, other classes of compounds, like 7-amino-phenanthridin-6-one derivatives, have shown neuroprotective effects against metal-induced cell death and oxidative stress, highlighting the potential for small molecules to combat neurodegeneration through various mechanisms. nih.gov

Investigation in In Vitro and In Vivo Models of Neurodegeneration (e.g., Zebrafish Larvae)

The neuroprotective potential of compounds structurally related to quinazolines has been explored using various models, including the in vivo zebrafish model. This model is advantageous for preclinical drug evaluation due to its genetic tractability and the optical transparency of its larvae, which allows for real-time imaging of biological processes. nih.gov For instance, studies on related heterocyclic compounds, such as a 6-nitrobenzo[d]thiazol-2-amine derivative, have been conducted in zebrafish larvae with chemically-induced epileptic conditions to assess neuroprotective effects. nih.gov

In these studies, zebrafish larvae are often treated with a neurotoxic agent to induce a disease state, such as oxidation-induced apoptosis or neurodegeneration. nih.govnih.gov The efficacy of the test compound is then evaluated by its ability to mitigate the induced damage. Histological analysis in such models can reveal a reduction in neurodegenerative markers, providing evidence of the compound's protective action. nih.gov While general methods for identifying neuroprotectants in zebrafish are well-established, specific research focusing exclusively on this compound derivatives in these neurodegeneration models is an emerging area of investigation. nih.gov

Modulation of Key Biochemical Markers Related to Neurodegenerative Processes

The therapeutic potential of compounds in neurodegenerative diseases is often linked to their ability to modulate specific biochemical pathways. Oxidative stress is a key pathogenic factor in several neurodegenerative disorders. nih.govdocumentsdelivered.com Research into related heterocyclic derivatives in zebrafish models has shown that they can enhance the activities of antioxidant enzymes and increase levels of glutathione (B108866) (GSH), a crucial cellular antioxidant. nih.gov

Furthermore, these compounds have been observed to suppress the expression of pro-inflammatory genes and reduce levels of reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov Histological analyses have confirmed a reduction in neurodegenerative markers like amyloid plaques and calcium deposition following treatment with certain heterocyclic derivatives. nih.gov Behaviorally, improvements in motor coordination and an increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) have also been noted. nih.gov The ability of new chemical entities to modulate these markers is a critical step in preclinical evaluation for potential use in treating neurodegenerative diseases. nih.gov

Anti-Inflammatory Properties

In Vitro Assessment of Anti-Inflammatory Activity

Derivatives of 6,7-dimethoxyquinazoline have demonstrated significant anti-inflammatory properties in various in vitro assays. A common method to assess this activity is the protein denaturation method, which measures a compound's ability to inhibit the denaturation of proteins like egg albumin, a process analogous to protein denaturation in inflammatory responses. researchgate.net

In one study, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, using diclofenac (B195802) sodium as a reference standard. researchgate.net The results indicated that several derivatives possessed good anti-inflammatory activity. researchgate.net One compound, in particular, exhibited the highest activity with a half-maximal inhibitory concentration (IC50) value of 1.772 µg/ml, highlighting its potential as an anti-inflammatory agent. researchgate.net The anti-inflammatory mechanisms of related compounds have also been linked to the inhibition of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, iNOS, and COX-2. mdpi.comnih.gov

Table 1: In Vitro Anti-inflammatory Activity of a 6,7-Dimethoxyquinazoline Derivative

This table presents the IC50 value for the most active compound from a tested series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives.

| Compound | Assay Method | IC50 Value (µg/ml) |

|---|

Anti-Microbial Activity

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Novel derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their antibacterial activity against a panel of pathogenic bacteria. researchgate.net Using the broth dilution technique, researchers have tested these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net

The screening data revealed that many of the synthesized compounds demonstrated notable activity, with Minimum Inhibitory Concentration (MIC) values generally ranging from 6.25 to 50 µg/mL. researchgate.net One derivative, (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-ethylpiperazin-1-yl)quinazolin-2-yl)amino)phenyl)prop-2-en-1-one, was identified as the most active analog, showing a potent microbial inhibition concentration of 3.12 µg/mL. researchgate.net Many of the other tested compounds in the series also showed efficacy comparable to the standard drug used in the study. researchgate.net

Table 2: Antibacterial Spectrum of 6,7-Dimethoxyquinazoline Derivatives

This table summarizes the range of antibacterial activity observed for a series of novel 6,7-dimethoxyquinazoline derivatives against various bacterial strains.

| Bacterial Type | Example Strains Tested | Observed MIC Range (µg/mL) |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus cereus | 3.12–12.5 researchgate.net |

Antifungal Activity Against Fungal Pathogens

The same series of 6,7-dimethoxyquinazoline derivatives were also screened for their antifungal properties. researchgate.net The tests were conducted against several fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. researchgate.net

The results of the antifungal screening were varied. While many of the compounds showed weak activity or were inactive, one specific derivative, designated as compound 11a in the study, demonstrated potent antifungal activity against all three tested fungi. researchgate.net This suggests that specific structural modifications to the 6,7-dimethoxyquinazoline core are crucial for potent antifungal effects. The efficacy of related heterocyclic structures against plant pathogenic fungi has also been noted, indicating a broad potential for this class of compounds in antifungal applications. cabidigitallibrary.org

Table 3: Antifungal Screening of 6,7-Dimethoxyquinazoline Derivatives

This table outlines the findings from an antifungal activity screening of 6,7-dimethoxyquinazoline derivatives against selected fungal pathogens.

| Fungal Pathogen | Activity of a Potent Derivative (Compound 11a) | General Activity of Other Derivatives |

|---|---|---|

| Candida albicans | Potent researchgate.net | Weaker or inactive researchgate.net |

| Aspergillus fumigatus | Potent researchgate.net | Weaker or inactive researchgate.net |

Advanced Analytical and Computational Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si CP MAS)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), multiplicity, or coupling constants, for 6,7-Dimethoxyquinazolin-2-amine could be located. While some sources confirm the structure of larger molecules containing this moiety via NMR, the data for the isolated compound is not provided. rndsystems.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental IR and Raman spectra with specific vibrational frequencies (cm⁻¹) for the functional groups of this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) for electronic transitions specific to this compound could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of derivatives is confirmed by mass spectrometry in several studies, a detailed mass spectrum, including the molecular ion peak and specific fragmentation pattern for this compound, is not described. rndsystems.comnih.gov

Chromatographic Methods for Purity and Composition Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

Several commercial suppliers and research articles note the purity of related compounds as determined by HPLC, often stating ">98%". bio-techne.comrndsystems.comchemicalbook.com However, the specific chromatographic conditions—such as the type of column, mobile phase composition, flow rate, and retention time—for the analysis of this compound are not provided.

Thermal and Microscopic Analysis for Material Characterization

The physical properties of a chemical compound, such as its thermal stability and solid-state morphology, are crucial for its handling, formulation, and application. Techniques like thermal analysis and electron microscopy provide macroscopic and microscopic views of these characteristics.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques in materials science for evaluating the thermal stability of a compound. researchgate.net TGA meticulously measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This process identifies temperatures at which the compound decomposes, loses solvent molecules, or undergoes other mass-altering transformations. The resulting data, often plotted as mass percentage versus temperature, reveals the decomposition profile and thermal resilience of the material. mdpi.com

Differential Thermal Analysis (DTA) runs concurrently, measuring the temperature difference between the sample and an inert reference as they are subjected to the same heating program. wikipedia.orgfilab.fr This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. vbcop.org Sharp endothermic peaks typically signify phase transitions such as melting or crystalline structure changes, while broad endotherms often correspond to dehydration processes. vbcop.orgslideshare.net Exothermic peaks can indicate crystallization or decomposition. vbcop.org For this compound, a DTA curve would serve as a unique "fingerprint" and provide data on transformations like melting and decomposition. wikipedia.org

Together, TGA and DTA offer a complete picture of the thermal behavior of this compound, which is essential for determining its stability under various processing and storage conditions.

Table 1: Illustrative TGA/DTA Data for a Quinazoline (B50416) Derivative

| Temperature Range (°C) | TGA Event (Mass Loss %) | DTA Event | Interpretation |

| 70–110 °C | ~1.5% | Broad Endotherm | Loss of adsorbed water/solvent. mdpi.com |

| 250–270 °C | 0% | Sharp Endotherm | Melting point. |

| > 300 °C | Significant | Multiple Exotherms | Onset of thermal decomposition. |

The morphology of a crystalline compound—its particle size, shape, and surface texture—can significantly influence its bulk properties, including solubility and dissolution rate. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize these features at the micro and nano-scale.

SEM analysis involves scanning a sample with a focused beam of electrons to produce high-resolution images of its surface topography. This would allow researchers to visualize the crystal habit, size distribution, and surface characteristics of this compound powder.

TEM, on the other hand, transmits electrons through an ultra-thin slice of the sample to provide information about its internal structure. This can reveal details about the crystallinity, presence of defects, and lattice structure of the compound. For novel materials, understanding this morphology is vital for quality control and ensuring batch-to-batch consistency.

Table 2: Morphological Characteristics Observable by Electron Microscopy

| Technique | Observable Characteristic | Significance |

| SEM | Crystal Habit (e.g., needle-like, plate-like) | Affects flowability and packing density. |

| Particle Size Distribution | Influences solubility and bioavailability. | |

| Surface Texture (e.g., smooth, rough) | Impacts surface area and reactivity. | |

| TEM | Internal Crystalline Structure | Confirms the ordered arrangement of molecules. |

| Lattice Fringes | Provides evidence of crystallinity at the nanoscale. | |

| Presence of Amorphous Regions | Can affect stability and dissolution properties. |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules at an atomic level. These in silico methods allow for the characterization of electronic properties and the simulation of complex biological interactions, guiding further experimental work.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometric parameters of molecules. jmchemsci.com By applying functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional conformation of this compound. researchgate.net

This computational analysis yields critical data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray crystallography to validate the theoretical model. nih.gov Furthermore, DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites that are critical for molecular interactions. als-journal.com

Table 3: Representative DFT-Calculated Properties for a 6,7-Dimethoxyquinazoline (B1622564) Scaffold

| Parameter | Description | Significance |

| Optimized Geometry | Bond Lengths (Å), Bond Angles (°) | Provides the most stable 3D structure of the molecule. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |

| MEP Map | Visualization of electrostatic potential. | Identifies sites for electrophilic and nucleophilic attack. jmchemsci.com |

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. jmchemsci.comnih.gov For this compound, docking studies are essential for identifying potential biological targets and elucidating its mechanism of action at a molecular level. Quinazoline derivatives are well-known inhibitors of protein kinases, making enzymes like Cyclin-Dependent Kinases (CDKs) plausible targets. nih.gov

The process involves placing the optimized 3D structure of the ligand into the binding site of a receptor. A scoring function then calculates the binding energy, with more negative values indicating a stronger, more favorable interaction. researchgate.net The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. researchgate.net

Table 4: Illustrative Molecular Docking Results of a Quinazoline Ligand with a Protein Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Lysine (B10760008) (Lys) 43 | Hydrogen Bond | 2.1 |

| Aspartic Acid (Asp) 158 | Hydrogen Bond | 2.5 |

| Leucine (Leu) 140 | Hydrophobic | 3.8 |

| Valine (Val) 25 | Hydrophobic | 4.1 |

| Phenylalanine (Phe) 91 | Pi-Pi Stacking | 4.5 |

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by docking and for observing conformational changes that may occur upon binding. researchgate.netmdpi.com

Starting with the docked complex submerged in a simulated physiological environment (water and ions), MD simulations solve Newton's equations of motion for the system over a set period, often hundreds of nanoseconds. mdpi.com The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over time. A stable, plateauing RMSD value indicates that the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for receptor function or ligand entry and exit. researchgate.net

These simulations validate the docking poses and provide deeper insights into the dynamic nature of the molecular recognition process. mdpi.com

Table 5: Key Metrics from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Metric | Description | Typical Result for a Stable Complex |

| RMSD of Protein Backbone | Measures the overall structural stability of the protein-ligand complex over time. researchgate.net | Reaches a stable plateau below 3 Å. |